2-(aminooxy)-1-(1-pyrrolidinyl)Ethanone
Description
Contextual Significance of Aminooxy Functionality in Organic Chemistry
The aminooxy group (-ONH₂) is a powerful tool in modern organic chemistry, primarily due to its enhanced nucleophilicity compared to simple amines, a phenomenon known as the "alpha effect". acs.orgnih.gov This heightened reactivity allows for highly selective and efficient reactions, particularly with carbonyl compounds.
The reaction between an aminooxy moiety and an aldehyde or ketone, known as oximation, forms a stable oxime linkage. louisville.edunih.gov This transformation is a cornerstone of "click chemistry" due to its reliability, high yield, chemoselectivity, and compatibility with mild, often aqueous, conditions. acs.orglouisville.edu These characteristics make the aminooxy group invaluable for bioconjugation, where molecules are linked to biological macromolecules like proteins or nucleic acids. acs.orgnih.gov Furthermore, aminooxy-functionalized linkers and substrates are widely used in the synthesis of modified sugars, peptides, and for derivatizing metabolites for analytical purposes. louisville.edunih.gov
Table 1: Properties and Applications of the Aminooxy Functional Group
| Property | Description | Key Applications |
|---|---|---|
| Enhanced Nucleophilicity (Alpha Effect) | The presence of an adjacent oxygen atom with lone pair electrons increases the nucleophilicity of the nitrogen atom. acs.orgnih.gov | Facilitates rapid and efficient reactions under mild conditions. |
| Chemoselective Carbonyl Ligation | Reacts specifically with aldehydes and ketones to form stable oxime bonds, even in the presence of other functional groups. louisville.edu | Bioconjugation, protein modification, cell surface labeling. nih.gov |
| "Click Chemistry" Attributes | The oximation reaction is high-yielding, modular, wide in scope, and generates inoffensive byproducts. acs.org | Synthesis of complex molecules, drug discovery, materials science. researchgate.net |
| Stable Linkage Formation | The resulting oxime ether linkage is significantly more stable to hydrolysis than corresponding hydrazones or imines. nih.gov | Development of stable bioconjugates and functionalized materials. |
Role of Pyrrolidinyl Moieties in Contemporary Chemical Synthesis
The pyrrolidine (B122466) ring is a five-membered nitrogen-containing heterocycle that is a fundamental structural motif in a vast array of natural products and synthetic pharmaceuticals. mdpi.comresearchgate.net Its prevalence underscores its importance as a "privileged scaffold" in medicinal chemistry, meaning it is capable of binding to multiple biological targets. nih.gov
In contemporary synthesis, pyrrolidine derivatives are not only synthetic targets but also crucial tools. Proline and its derivatives, for instance, are among the most powerful and widely used organocatalysts for asymmetric reactions, enabling the stereocontrolled synthesis of chiral molecules. nih.gov The development of synthetic methods to access substituted pyrrolidines is a very active area of research, with strategies including [3+2] cycloaddition reactions, intramolecular aminations, and transformations of readily available precursors like pyridines. nih.govorganic-chemistry.orgnih.gov The incorporation of a pyrrolidine moiety into a molecule can significantly influence its conformational rigidity, solubility, and pharmacokinetic properties.
Table 2: Examples of Bioactive Molecules Containing the Pyrrolidine Moiety
| Compound Name | Class | Significance |
|---|---|---|
| Nicotine | Alkaloid | A well-known natural product with a wide range of biological activities. mdpi.com |
| Proline | Amino Acid | A fundamental building block of proteins and a key organocatalyst in asymmetric synthesis. mdpi.com |
| Avanafil | Pharmaceutical | A medication synthesized from a prolinol derivative. mdpi.com |
| Eletriptan | Pharmaceutical | A drug used for migraines, featuring a pyrrolidine precursor in its synthesis. mdpi.com |
| Pramanicin | Natural Product | A 2-pyrrolidone-containing natural product with antimicrobial properties. beilstein-journals.org |
Historical Development and Evolution of Synthetic Methodologies for α-Aminooxy Ketones
The α-aminooxy ketone structural motif is a specific subclass of α-functionalized ketones, which are highly valuable intermediates in organic synthesis. researchgate.netresearchgate.net The development of methods to synthesize these compounds has evolved from classical, often multi-step procedures to more efficient, direct, and stereoselective strategies.
Historically, the synthesis of α-amino ketones often involved the use of pre-functionalized starting materials. researchgate.net The direct introduction of an oxygen-nitrogen system at the α-position of a ketone presents a significant synthetic challenge. A key breakthrough in this area was the development of the enantioselective nitroso aldol (B89426) reaction. For example, the reaction of tin enolates with nitrosobenzene (B162901), catalyzed by chiral silver-BINAP complexes, allows for the highly enantioselective and O-selective formation of α-aminooxy ketones. nih.gov This method provides a direct route to chiral α-aminooxy and, subsequently, α-hydroxy ketones. nih.gov
More recent research efforts in the broader field of α-ketone functionalization have focused on transition-metal-catalyzed and photoredox-catalyzed reactions that enable the direct acylation of α-amino C(sp³)–H bonds, offering atom-economical pathways to α-amino ketones. organic-chemistry.org While focused on C-N bond formation, these principles are being extended to the more challenging C-O bond formations required for α-aminooxy ketones.
Table 3: Comparison of Synthetic Strategies for α-Functionalized Ketones
| Methodology | Key Features | Example Reaction |
|---|---|---|
| Classical Methods | Often multi-step, may require harsh conditions or pre-functionalized substrates (e.g., α-halo ketones). organic-chemistry.org | Nucleophilic substitution of an α-bromo ketone with an amine. organic-chemistry.org |
| Nitroso Aldol Reaction | Direct, catalytic, and can be highly enantioselective for α-aminooxylation. nih.gov | Reaction of a tin enolate with nitrosobenzene catalyzed by a chiral silver complex. nih.gov |
| Direct α-C–H Amination | Transition-metal-free or metal-catalyzed direct coupling of ketones and amines. organic-chemistry.org | Ammonium iodide-catalyzed cross-coupling of a ketone with an amine. organic-chemistry.org |
| Photoredox Catalysis | Uses visible light to enable mild and efficient C-C or C-N bond formations at the α-position. organic-chemistry.org | Decarboxylative coupling of an imine with 2,2-diethoxyacetic acid. organic-chemistry.org |
Overview of Research Directions in the Field of N-O Bond Chemistry
The chemistry of the nitrogen-oxygen (N-O) bond is a rich and expanding area of research. The inherent weakness of the N-O σ bond makes it susceptible to cleavage, a property that is exploited in a variety of synthetic transformations. nih.gov
Current research directions focus on leveraging the unique reactivity of the N-O bond. For instance, the cleavage of N-O bonds in oximes and hydroxylamines is being used as a strategic step in the synthesis of complex nitrogen-containing heterocycles, often without the need for external oxidants. nih.gov In these reactions, the N-O bond itself can act as an internal oxidant, leading to redox-neutral and atom-economical processes. nih.gov There is significant interest in developing novel catalytic systems, including those based on iron, copper, and silver, to control the reactivity of N-O bonds and enable new transformations, such as the synthesis of borated pyrrolines. nih.gov
Furthermore, theoretical and computational studies are providing deeper insights into the fundamental nature of the N-O bond. researchgate.netrsc.org These investigations characterize the bond as a dative interaction with significant back-donation, which helps to explain and predict its reactivity in different chemical environments. researchgate.nettandfonline.com
Table 4: Current Research Trends in N-O Bond Chemistry
| Research Area | Description | Potential Impact |
|---|---|---|
| Catalytic N-O Bond Cleavage | Development of transition metal-catalyzed reactions that selectively cleave the N-O bond for synthetic applications. nih.gov | New routes to N-heterocycles and other valuable nitrogenous compounds. |
| Redox-Neutral Transformations | Using the N-O bond as an internal oxidant to achieve complex transformations without external redox agents. nih.gov | More sustainable and atom-economical synthetic processes. |
| Enantioselective Synthesis | Creating chiral centers through reactions involving N-O bond formation or cleavage, particularly with radical strategies. nih.gov | Access to enantiomerically pure pharmaceuticals and agrochemicals. |
| Computational and Theoretical Studies | Investigating the electronic structure and bonding nature of the N-O group to better predict its reactivity. researchgate.netrsc.org | Rational design of new reagents and catalysts for N-O bond chemistry. |
Table of Mentioned Compounds
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H12N2O2 |
|---|---|
Molecular Weight |
144.17 g/mol |
IUPAC Name |
2-aminooxy-1-pyrrolidin-1-ylethanone |
InChI |
InChI=1S/C6H12N2O2/c7-10-5-6(9)8-3-1-2-4-8/h1-5,7H2 |
InChI Key |
DYENJQCKWIGYRA-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C(=O)CON |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 2 Aminooxy 1 1 Pyrrolidinyl Ethanone
Retrosynthetic Analysis of 2-(aminooxy)-1-(1-pyrrolidinyl)Ethanone
Retrosynthetic analysis is a powerful tool for devising synthetic routes by deconstructing a target molecule into simpler, commercially available starting materials.
The central C-C bond of the ethanone (B97240) backbone provides a primary disconnection point. This leads to two main retrosynthetic pathways:
Pathway A: Acylation of a Pyrrolidine-derived Nucleophile. This approach involves disconnecting the amide bond first, followed by the C-C bond. This strategy simplifies the synthesis to the preparation of an α-aminooxy acetic acid equivalent and pyrrolidine (B122466).
Pathway B: Nucleophilic addition to an α-halo-ketone. This strategy involves the disconnection of the C-N bond of the pyrrolidine ring, suggesting a precursor like 2-(aminooxy)-1-haloethanone and pyrrolidine.
A second key disconnection is the C(1)-C(2) bond of the ethanone unit. This suggests a synthon equivalent to an acyl anion of pyrrolidine and a formaldehyde (B43269) electrophile bearing an aminooxy group.
| Disconnection | Synthons | Possible Reagents |
| Amide C-N bond | Pyrrolidine anion, Acyl cation with aminooxy group | Pyrrolidine, 2-(aminooxy)acetyl chloride |
| Cα-N bond | α-keto carbocation, Aminooxy anion | 2-bromo-1-(pyrrolidin-1-yl)ethanone, N-hydroxyphthalimide |
| C(1)-C(2) bond | Pyrrolidinyl acyl anion, Formaldehyde electrophile with aminooxy group | N-acylpyrrolidine-derived organometallic, O-protected aminooxymethanol |
The formation of the amide bond between pyrrolidine and the ethanone precursor is a critical step. Several established methods can be employed:
Activated Carboxylic Acid Derivatives: The most common approach involves the reaction of pyrrolidine with an activated derivative of 2-(aminooxy)acetic acid. Common activating agents include thionyl chloride (to form an acyl chloride), or coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
From α-Halo Acyl Halides: A two-step, one-pot procedure can be envisioned where 2-bromoacetyl chloride is first reacted with pyrrolidine to form 2-bromo-1-(pyrrolidin-1-yl)ethanone. Subsequent nucleophilic substitution with an aminooxy nucleophile would yield the target compound. One-pot syntheses of similar β-enaminones have been reported, reacting a ketone with N,N-dimethylformamide dimethyl acetal (B89532) (DMFDMA) and a secondary amine like pyrrolidine. mdpi.com
| Method | Reactants | Typical Conditions | Advantages |
| Acyl Chloride | 2-(aminooxy)acetyl chloride, Pyrrolidine | Anhydrous aprotic solvent, base (e.g., triethylamine) | High reactivity, often high yield |
| Carbodiimide Coupling | 2-(aminooxy)acetic acid, Pyrrolidine, EDC/DCC | Aprotic solvent (e.g., DCM, DMF) | Mild conditions, good for sensitive substrates |
| α-Haloacylpyrrolidine Substitution | 2-bromo-1-(pyrrolidin-1-yl)ethanone, N-hydroxyphthalimide | Polar aprotic solvent, base (e.g., K2CO3) | Convergent approach |
The introduction of the aminooxy group (-ONH2) at the α-position requires careful consideration due to its nucleophilicity and potential for side reactions.
Nucleophilic Substitution: A common strategy involves the SN2 reaction of an α-halo ketone precursor, such as 2-bromo-1-(1-pyrrolidinyl)ethanone, with a protected aminooxy nucleophile like N-hydroxyphthalimide. The phthalimide (B116566) protecting group can then be removed by hydrazinolysis.
From α-Hydroxy Ketones: An alternative is the Mitsunobu reaction of an α-hydroxy ketone precursor, 2-hydroxy-1-(1-pyrrolidinyl)ethanone, with N-hydroxyphthalimide. This reaction proceeds with inversion of configuration if a chiral center is present. The oximation reaction, a chemoselective coupling between an aminooxy group and a carbonyl, is a versatile method for forming an oxime ether linkage under mild conditions. louisville.edu
| Precursor | Reagent | Key Transformation |
| 2-bromo-1-(1-pyrrolidinyl)ethanone | N-hydroxyphthalimide, then hydrazine | SN2 displacement, deprotection |
| 2-hydroxy-1-(1-pyrrolidinyl)ethanone | N-hydroxyphthalimide, DEAD, PPh3 | Mitsunobu reaction |
| Glyoxylic acid derivative | Pyrrolidine, then O-substituted hydroxylamine (B1172632) | Reductive amination, oxidation |
Precursor Synthesis and Stereoselective Functionalization
The successful synthesis of the target molecule relies on the efficient preparation of key precursors.
The pyrrolidine moiety is a common structural motif in many natural products and pharmaceuticals. beilstein-journals.org The primary pyrrolidine-containing synthon for this synthesis is 2-halo-1-(1-pyrrolidinyl)ethanone. This can be readily prepared by the acylation of pyrrolidine with a 2-haloacetyl halide, such as 2-bromoacetyl bromide, typically in the presence of a base to neutralize the HBr byproduct.
| Synthon | Starting Materials | Reaction Type |
| 2-bromo-1-(1-pyrrolidinyl)ethanone | Pyrrolidine, 2-bromoacetyl bromide | Acylation |
| Pyrrolidine | Commercially available | - |
α-Halogenation of 1-(1-pyrrolidinyl)ethanone: The parent ketone, 1-(1-pyrrolidinyl)ethanone, can be synthesized by the acylation of pyrrolidine with acetyl chloride or acetic anhydride. Subsequent α-halogenation, for example with N-bromosuccinimide (NBS) under radical or acidic conditions, would yield the desired 2-bromo-1-(1-pyrrolidinyl)ethanone.
From Glyoxal (B1671930) Derivatives: An alternative approach starts from a glyoxal derivative. Reaction with pyrrolidine could form an enamine intermediate, which can then be selectively functionalized at the α-position.
| Precursor | Synthetic Route | Key Reagents |
| 2-bromo-1-(1-pyrrolidinyl)ethanone | Acylation of pyrrolidine, followed by α-bromination | Acetyl chloride, NBS |
| 2-hydroxy-1-(1-pyrrolidinyl)ethanone | Reaction of pyrrolidine with 2-hydroxyacetic acid | DCC, HOBt |
Direct and Catalytic Synthetic Approaches to this compound
Modern synthetic strategies have moved towards more direct and atom-economical methods. For the synthesis of this compound, several advanced approaches can be envisaged, drawing from established methodologies for α-aminooxy ketone formation.
The nitroso aldol (B89426) reaction is a powerful tool for the direct α-oxyamination of carbonyl compounds. pnas.orgnih.govnih.govgoogle.comresearchgate.net This reaction involves the addition of an enol or enolate to a nitroso compound, typically nitrosobenzene (B162901), to form an α-aminooxy carbonyl derivative.
In the context of synthesizing this compound, the reaction would proceed via the enamine derived from 1-(1-pyrrolidinyl)ethanone. The enamine acts as the nucleophile, attacking the electrophilic nitrogen of the nitrosobenzene. Subsequent hydrolysis of the intermediate adduct yields the desired α-aminooxy ketone. The use of a pyrrolidine-based enamine is particularly relevant as it has been shown to favor the formation of the aminooxy ketone over the alternative hydroxyamino ketone. pnas.org
Catalytic and enantioselective versions of the nitroso aldol reaction have been developed, offering excellent control over stereochemistry. nih.govnih.gov For instance, the use of chiral Brønsted acid catalysts, such as pyrrolidine-based tetrazoles, has been shown to afford high yields and enantioselectivities for the synthesis of aminooxy carbonyl compounds. pnas.orgnih.gov Similarly, chiral silver-BINAP complexes can catalyze the O-selective nitroso aldol reaction of tin enolates with nitrosobenzene, providing α-aminooxy ketones with high enantiomeric excess. nih.gov
Table 1: Catalytic Enantioselective Nitroso Aldol Reactions for the Synthesis of α-Aminooxy Ketones
| Catalyst | Substrate | Nitroso Reagent | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
|---|---|---|---|---|---|
| Pyrrolidine-tetrazole | Cyclohexanone | Nitrosobenzene | 95 | 99 | pnas.org |
| (R)-BINAP-AgOTf | Tin enolate of acetophenone | Nitrosobenzene | 85 | 97 | nih.gov |
| Proline-based catalyst | Propanal | Nitrosobenzene | 92 | 98 | google.com |
Nucleophilic substitution provides another direct route to α-aminooxy ketones. This approach typically involves the reaction of an α-halo ketone with an O-substituted hydroxylamine derivative. For the synthesis of this compound, this would entail the preparation of 2-bromo-1-(1-pyrrolidinyl)ethanone, followed by its reaction with a suitable aminooxy nucleophile, such as hydroxylamine or a protected equivalent.
A key challenge in this approach is controlling the regioselectivity of the substitution and avoiding side reactions. The use of phase-transfer catalysis can be beneficial in enhancing the reaction rate and yield. While direct literature on this specific transformation is scarce, the general principle of α-amination of ketones via nucleophilic substitution is well-established. organic-chemistry.org
Multi-component reactions (MCRs) offer a highly efficient strategy for the synthesis of complex molecules in a single step, minimizing waste and purification efforts. beilstein-journals.orgnih.gov While a specific MCR for the direct synthesis of this compound has not been reported, analogous reactions suggest its feasibility.
For instance, a Mannich-type reaction involving an enolizable ketone, an amine, and an aldehyde is a classic MCR. beilstein-journals.org A variation of this, potentially incorporating an aminooxy-containing component, could be envisioned. The Ugi four-component reaction, which combines a ketone, an amine, an isocyanide, and a carboxylic acid, is another powerful MCR that could potentially be adapted for the synthesis of complex aminooxy derivatives. beilstein-journals.orgfu-berlin.de
Table 2: Examples of Multi-Component Reactions in Amine Synthesis
| Reaction Type | Components | Product Type | Reference |
|---|---|---|---|
| Mannich Reaction | Aldehyde, Amine, Enolizable Ketone | β-Amino Ketone | beilstein-journals.org |
| Ugi Reaction | Ketone, Amine, Isocyanide, Carboxylic Acid | Bis-amide | beilstein-journals.org |
| Hantzsch Reaction | Aldehyde, β-Ketoester, Ammonia | Dihydropyridine | beilstein-journals.org |
Transition metal-catalyzed cross-coupling reactions have revolutionized the formation of carbon-heteroatom bonds. While direct examples for the synthesis of α-aminooxy ketones are not prevalent, analogous C-N and C-O bond-forming reactions suggest potential avenues. nih.govpkusz.edu.cnresearchgate.net
For instance, palladium- or copper-catalyzed amination reactions (Buchwald-Hartwig amination) are widely used for the formation of C-N bonds. A similar strategy could potentially be developed for the O-amination of ketone enolates. This would involve the coupling of a metal enolate with an electrophilic aminating agent. The development of such a method would represent a significant advancement in the synthesis of α-aminooxy ketones.
Optimization of Reaction Parameters and Yield Enhancement
The success of any synthetic methodology hinges on the careful optimization of reaction parameters to maximize yield and purity.
The choice of solvent can have a profound impact on the outcome of a reaction. researchgate.net In the context of nitroso aldol reactions, polar aprotic solvents like DMSO have been found to be effective. pnas.orgnih.gov For nucleophilic substitution reactions, the choice of solvent will depend on the nature of the nucleophile and the substrate, with polar aprotic solvents generally favoring SN2 reactions.
Reaction temperature is another critical parameter. While many modern catalytic reactions can be performed at room temperature, some transformations may require heating to overcome activation barriers. Conversely, for highly exothermic reactions or those involving thermally sensitive intermediates, cooling may be necessary to prevent side reactions and decomposition. The optimal temperature for a given reaction must be determined empirically. For example, in the study of oximation reactions, it was found that higher temperatures generally lead to higher impurity conversion. researchgate.net
Table 3: Solvent Effects on a Model Reductive Amination Reaction
| Solvent | Relative Rate | Selectivity for Primary Amine | Reference |
|---|---|---|---|
| Methanol (B129727) | High | High | researchgate.net |
| Water | Low | Low (favors alcohol) | researchgate.net |
| Toluene | Moderate | Moderate | researchgate.net |
| Tetrahydrofuran (THF) | Low | Low (inhibits catalyst) | researchgate.net |
Catalyst Selection and Loading in Stereoselective Syntheses
There is no specific information in the reviewed literature regarding catalyst selection and loading for the stereoselective synthesis of This compound . Although stereoselective methods are well-established for the synthesis of various pyrrolidine-containing molecules and α-aminooxy carbonyl compounds, dedicated studies identifying effective catalysts, optimal loading, and achievable enantioselectivity for this specific target compound are not documented. nih.govresearchgate.netnih.govnih.gov Research on related structures often involves catalysts based on copper, rhodium, or organocatalytic systems like pyrrolidine-based tetrazoles, but their applicability and performance for this particular synthesis have not been reported. nih.govnih.gov
Mechanistic Investigations of Chemical Transformations Involving 2 Aminooxy 1 1 Pyrrolidinyl Ethanone
Reactivity Profiles of the Aminooxy Moiety
The aminooxy group (-ONH₂) is a cornerstone of the molecule's reactivity, largely due to its enhanced nucleophilicity and its ability to form stable covalent linkages.
The aminooxy moiety is a potent nucleophile, often exhibiting greater reactivity than analogous primary amines. nih.govacs.org This enhanced nucleophilicity is attributed to the "α-effect," a phenomenon first observed by Jencks and Carriuolo in 1960 and later named by Edwards and Pearson in 1962. acs.org The α-effect describes the increased reactivity of a nucleophile that possesses an adjacent atom (in this case, oxygen) with lone-pair electrons. wikipedia.org
The presence of the adjacent electronegative oxygen atom with non-bonding electrons leads to a destabilization of the ground state of the nucleophile. This is thought to be due to repulsion between the lone pairs on the nitrogen and oxygen atoms. nih.gov This ground state destabilization, along with potential stabilization of the transition state, results in a lower activation energy for nucleophilic attack compared to a similar amine without an α-heteroatom. universiteitleiden.nlresearchgate.net Consequently, the aminooxy group in 2-(aminooxy)-1-(1-pyrrolidinyl)ethanone is predicted to react readily with a variety of electrophiles.
The general trend for amine nucleophilicity increases with basicity; however, nucleophiles exhibiting the α-effect, such as hydroxylamine (B1172632) derivatives, are a notable exception, showing higher nucleophilicity than their basicity would suggest. masterorganicchemistry.com
A hallmark reaction of the aminooxy group is its condensation with aldehydes and ketones to form a stable oxime linkage (C=N-O). louisville.edu This reaction, often referred to as oxime ligation, is highly chemoselective and can proceed under mild, aqueous conditions, making it a valuable tool in bioconjugation and materials science. nih.govresearchgate.net
The reaction of this compound with a carbonyl-containing compound proceeds via nucleophilic attack of the aminooxy nitrogen on the carbonyl carbon, followed by dehydration to form the oxime. The rate of oxime formation can be slow at neutral pH but is subject to catalysis. researchgate.net Aniline and its derivatives, such as m-phenylenediamine (mPDA), are effective nucleophilic catalysts that can significantly accelerate the reaction. acs.orgacs.org For instance, mPDA has been shown to be up to 15 times more efficient than aniline in catalyzing oxime ligation. acs.org
The stability of the resulting oxime bond is a key feature. Oximes are significantly more stable towards hydrolysis than imines (Schiff bases) and most hydrazones, particularly under physiological conditions. iris-biotech.denih.govnih.gov The hydrolytic stability of oximes is attributed to the electronegativity of the oxygen atom, which makes the protonation of the imine nitrogen less favorable, a key step in the hydrolysis mechanism. nih.gov At a pH of 7.0, the rate constant for the hydrolysis of an oxime was found to be approximately 600-fold lower than that of a comparable methylhydrazone. nih.govscispace.com
Table 1: Kinetic Data for Catalyzed Oxime Ligation
| Catalyst | Substrate | kobs (M-1s-1) | Fold Increase over Uncatalyzed |
|---|---|---|---|
| None | Aldehyde | ~0.01 | 1 |
| Aniline (50 mM) | Aldehyde | ~0.4 | 40 |
| m-Phenylenediamine (50 mM) | Aldehyde | ~0.8 | 80 |
| Aniline (50 mM) | Ketone | Significantly slower | - |
| m-Phenylenediamine (50 mM) | Ketone | Up to 15x faster than aniline | - |
This table presents generalized and comparative kinetic data for oxime ligation reactions based on published findings. Actual rates for this compound would require experimental determination. acs.orgnih.gov
Reaction Pathways of the Ethanone (B97240) and Pyrrolidinyl Substructures
Beyond the aminooxy group, the ethanone and pyrrolidinyl fragments of the molecule offer additional sites for chemical transformations.
The ethanone substructure features a carbonyl group that is susceptible to nucleophilic attack, a fundamental reaction in organic chemistry. As an α-amino ketone, its reactivity can be influenced by the adjacent pyrrolidinyl group. α-Amino ketones are valuable synthetic intermediates for the preparation of various polyfunctional amino derivatives. nih.gov
The carbonyl carbon is electrophilic and can undergo a wide range of condensation and addition reactions. For example, it can react with:
Organometallic reagents (e.g., Grignard or organolithium reagents) to form tertiary alcohols.
Cyanide ions (e.g., from HCN or TMSCN) to form cyanohydrins.
Ylides in the Wittig reaction to form alkenes.
Amines to form imines or enamines, although this is competitive with the more reactive aminooxy group within the same molecule under certain conditions.
The synthesis of α-amino ketones can be achieved through various methods, including the direct α-amination of ketones or the rearrangement of α-hydroxy imines (Heyns rearrangement). organic-chemistry.orgrsc.org
The pyrrolidine (B122466) ring contains a secondary amine nitrogen which is both basic and nucleophilic. chemicalbook.com This nitrogen atom can participate in a variety of chemical transformations. nih.gov Its lone pair of electrons can be readily donated to electrophiles.
Key reactions involving the pyrrolidinyl nitrogen include:
Alkylation: Reaction with alkyl halides to form tertiary amines and, subsequently, quaternary ammonium salts. chemicalbook.com
Acylation: Reaction with acyl chlorides or anhydrides to form amides.
Formation of Enamines: Reaction with ketones or aldehydes to form enamines, which are versatile intermediates in C-C bond-forming reactions (e.g., the Stork enamine synthesis). chemicalbook.com
Oxidation: The nitrogen can be oxidized under specific conditions.
The basicity of the pyrrolidine nitrogen (the pKa of its conjugate acid is ~11.3) means it will be protonated under acidic conditions, which can influence the reactivity of the entire molecule by altering solubility and electronic effects. chemicalbook.com
Radical Intermediates and Electron Transfer Processes in Related Aminooxy Reactions
While ionic pathways dominate many reactions of aminooxy compounds, the N-O bond is also susceptible to homolytic cleavage, leading to radical intermediates. nih.gov The formation of iminoxyl radicals (R₂C=NO•) from oximes is a known process and can be initiated by various oxidizing agents. beilstein-journals.org These radicals can undergo intramolecular reactions, such as cyclization via hydrogen atom abstraction or addition to double bonds, to form heterocyclic structures like isoxazolines. beilstein-journals.org
Similarly, the pyrrolidinyl nitrogen can undergo one-electron oxidation to form an amine radical cation. beilstein-journals.org This process is often initiated by photoredox catalysis. The resulting radical cation is a versatile intermediate that can lead to the formation of α-amino radicals (by deprotonation) or iminium ions (by hydrogen atom abstraction or further oxidation). beilstein-journals.org These intermediates are highly reactive and can participate in a variety of C-C and C-N bond-forming reactions.
Electron transfer (ET) is the fundamental process underlying these radical reactions. wikipedia.org In biological systems, amino acid residues can act as stepping stones in "hopping" mechanisms to facilitate long-range electron transfer. nih.gov While specific ET studies on this compound are not available, the presence of two nitrogen atoms and an oxygen atom suggests that it could participate in ET processes, either by donating an electron from the pyrrolidine or aminooxy nitrogen to a suitable acceptor, or by accepting an electron.
Kinetic and Thermodynamic Studies of Key Reaction Steps
The comprehensive understanding of a chemical transformation requires a detailed investigation into its kinetics and thermodynamics. Kinetic studies provide insights into the reaction rates and the factors influencing them, while thermodynamic studies reveal the energy changes and the position of equilibrium. For a compound such as this compound, these investigations are crucial for elucidating reaction mechanisms, optimizing reaction conditions, and predicting the stability of intermediates and products. This section will delve into the methodologies and findings related to the kinetic and thermodynamic aspects of key reaction steps involving this compound, using illustrative data to represent typical findings in such research.
Kinetic Analysis of Formation
The formation of this compound typically proceeds via the reaction of a suitable precursor, such as 2-halo-1-(1-pyrrolidinyl)ethanone, with a source of the aminooxy group. Kinetic studies of this nucleophilic substitution reaction would involve monitoring the concentration of reactants and products over time under various conditions. The rate law for such a reaction is often determined to be second-order, with the rate being dependent on the concentrations of both the electrophile and the nucleophile.
The Arrhenius equation, k = Ae-Ea/RT, is fundamental in these studies, relating the rate constant (k) to the activation energy (Ea) and the temperature (T). The pre-exponential factor (A) is related to the frequency of correctly oriented collisions between reacting molecules. Experimental determination of the rate constants at different temperatures allows for the calculation of the activation energy, a critical parameter representing the minimum energy required for the reaction to occur.
Interactive Data Table: Hypothetical Rate Constants for the Formation of this compound at Various Temperatures
| Temperature (K) | Rate Constant (k) (M⁻¹s⁻¹) |
| 298 | 0.015 |
| 308 | 0.032 |
| 318 | 0.065 |
| 328 | 0.128 |
From the data in the table above, a plot of ln(k) versus 1/T (an Arrhenius plot) would yield a straight line with a slope of -Ea/R, from which the activation energy can be calculated. A higher activation energy would imply a greater sensitivity of the reaction rate to changes in temperature.
Thermodynamic Profile of Key Equilibria
Thermodynamic studies focus on the energy differences between reactants and products, defining the spontaneity and extent of a reaction at equilibrium. For reversible reactions involving this compound, such as a potential intramolecular cyclization to form a heterocyclic system, the equilibrium constant (Keq) is a key parameter.
The relationship between the Gibbs free energy change (ΔG), enthalpy change (ΔH), and entropy change (ΔS) is given by the equation ΔG = ΔH - TΔS. A negative ΔG indicates a spontaneous reaction. The standard Gibbs free energy change is also related to the equilibrium constant by ΔG° = -RTln(Keq).
Experimental determination of these thermodynamic parameters can be achieved through various techniques, including calorimetry to directly measure heat changes (ΔH) and studying the temperature dependence of the equilibrium constant.
Interactive Data Table: Hypothetical Thermodynamic Parameters for a Reversible Intramolecular Cyclization of this compound
| Parameter | Value | Units |
| ΔH° | -25 | kJ/mol |
| ΔS° | -80 | J/(mol·K) |
| ΔG° at 298 K | -1.16 | kJ/mol |
| Keq at 298 K | 1.59 |
The hypothetical data in this table suggests that the intramolecular cyclization is enthalpically favored (exothermic) but entropically disfavored (due to the loss of conformational freedom upon ring formation). The small negative value of ΔG° at 298 K indicates that the equilibrium slightly favors the products under these conditions.
Kinetic vs. Thermodynamic Control
In some chemical transformations, this compound could potentially lead to the formation of multiple products through different reaction pathways. In such scenarios, the principles of kinetic and thermodynamic control become highly relevant. The product that is formed fastest is the kinetic product, and its formation pathway has the lowest activation energy. The most stable product is the thermodynamic product, which corresponds to the lowest energy state.
The reaction outcome can often be influenced by the reaction conditions. Lower temperatures tend to favor the kinetic product, as the molecules have enough energy to overcome the lower activation barrier but not the higher one. Conversely, higher temperatures can provide enough energy to overcome both barriers, and the reversible nature of the reactions allows the system to reach thermal equilibrium, favoring the more stable thermodynamic product.
Interactive Data Table: Hypothetical Activation Energies for Competing Pathways
| Pathway | Product | Activation Energy (Ea) (kJ/mol) | Relative Stability (ΔG°) (kJ/mol) |
| 1 | Kinetic Product | 60 | -10 |
| 2 | Thermodynamic Product | 75 | -20 |
This illustrative data shows that the kinetic product is formed via a pathway with a lower activation energy, making it the faster-forming product. However, the thermodynamic product is more stable, as indicated by its more negative Gibbs free energy of formation.
Synthesis and Characterization of Derivatives and Structural Analogs of 2 Aminooxy 1 1 Pyrrolidinyl Ethanone
Systematic Modifications of the Pyrrolidine (B122466) Ring
Introduction of Alkyl, Halogen, and Heteroatom Substituents
No research data has been identified that describes the synthesis or characterization of derivatives of 2-(aminooxy)-1-(1-pyrrolidinyl)ethanone featuring alkyl, halogen, or heteroatom substituents on the pyrrolidine ring.
Exploration of Chiral Pyrrolidine Scaffolds
There is no available literature detailing the exploration or synthesis of chiral pyrrolidine scaffolds in the context of this compound.
Variations of the Ethanone (B97240) Backbone and Attached Aminooxy Group
Homologation and Chain Elongation Strategies
No studies have been found that report on the homologation or chain elongation of the ethanone backbone of this compound.
Alterations of the Aminooxy Nitrogen Substituents
There is no available information regarding the synthesis or properties of analogs with alterations to the aminooxy nitrogen substituents of this compound.
Advanced Analytical and Spectroscopic Methodologies for Structural Elucidation and Purity Assessment of 2 Aminooxy 1 1 Pyrrolidinyl Ethanone
Nuclear Magnetic Resonance (NMR) Spectroscopic Techniques for Structural Assignmentemerypharma.com
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural elucidation of organic molecules, offering detailed insight into the chemical environment of individual protons and carbon atoms. Through a combination of one-dimensional and two-dimensional experiments, a complete structural assignment of 2-(aminooxy)-1-(1-pyrrolidinyl)ethanone can be achieved.
Proton (¹H) NMR and Carbon-13 (¹³C) NMR Chemical Shift Analysis
The ¹H NMR spectrum provides information on the number of different types of protons and their electronic environments, while the ¹³C NMR spectrum reveals the types of carbon atoms present. Based on the structure of this compound, which consists of a pyrrolidine (B122466) ring, an ethanone (B97240) linker, and an aminooxy group, a distinct set of signals is expected.
In the ¹H NMR spectrum, the protons on the pyrrolidine ring are expected to appear as multiplets in the aliphatic region. The two sets of methylene (B1212753) protons (C2'/C5' and C3'/C4') are chemically non-equivalent and would likely show complex splitting patterns. The methylene protons adjacent to the carbonyl group (C2) would resonate further downfield due to the electron-withdrawing effect of the carbonyl. The protons of the aminooxy group (-ONH₂) would likely appear as a broad singlet.
In the ¹³C NMR spectrum, the carbonyl carbon (C1) is expected to have the most downfield chemical shift. The carbons of the pyrrolidine ring and the methylene carbon adjacent to the carbonyl (C2) would appear in the aliphatic region of the spectrum.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |
|---|---|---|
| C1 (C=O) | - | 168-172 |
| C2 (CH₂) | ~4.0-4.5 (s) | 70-75 |
| C2'/C5' (pyrrolidine CH₂) | ~3.4-3.6 (t) | 45-50 |
| C3'/C4' (pyrrolidine CH₂) | ~1.8-2.0 (m) | 22-26 |
| -ONH₂ | ~5.0-6.0 (br s) | - |
Two-Dimensional NMR Experiments (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry
While 1D NMR provides foundational data, 2D NMR experiments are crucial for assembling the molecular structure by establishing correlations between nuclei. science.gov
COSY (Correlation Spectroscopy): This experiment identifies proton-proton couplings through bonds, typically over two to three bonds. For this compound, COSY would show correlations between the adjacent methylene protons within the pyrrolidine ring (H3'/H4' with H2'/H5'). researchgate.net
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with their directly attached carbon atoms. emerypharma.com This experiment would definitively link the proton signals to their respective carbon signals as outlined in Table 1.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons (typically 2-3 bonds), which is vital for connecting different fragments of the molecule. beilstein-journals.org Key HMBC correlations would be expected from the C2 methylene protons to the C1 carbonyl carbon and the C2'/C5' pyrrolidine carbons. Likewise, the protons on the pyrrolidine ring (H2'/H5') would show a correlation to the C1 carbonyl carbon, confirming the amide linkage.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing insights into the molecule's three-dimensional structure and conformation. youtube.com For this molecule, NOESY could reveal spatial proximities between the C2 protons and the C2'/C5' protons of the pyrrolidine ring.
Mass Spectrometry (MS) Applications in Molecular Weight and Fragmentation Pattern Analysisnih.gov
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z), allowing for the determination of the elemental formula of a molecule. For this compound (C₆H₁₂N₂O₂), the exact mass can be calculated. The protonated molecule, [M+H]⁺, would be the species commonly observed in techniques like electrospray ionization (ESI).
Table 2: HRMS Data for this compound
| Molecular Formula | Species | Calculated Exact Mass (m/z) |
|---|---|---|
| C₆H₁₂N₂O₂ | [M+H]⁺ | 145.0972 |
Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation Pathways
Tandem Mass Spectrometry (MS/MS) involves the isolation of a specific ion (typically the molecular ion or protonated molecule) and its subsequent fragmentation through collision-induced dissociation. wvu.edu The resulting fragment ions provide valuable structural information. For protonated this compound, several characteristic fragmentation pathways can be proposed based on the structure of similar compounds. researchgate.netwvu.edu
A primary fragmentation would likely involve the cleavage of the amide bond or bonds alpha to the carbonyl group. The fragmentation of the pyrrolidine ring is also a common pathway for related compounds. wvu.edu
Table 3: Predicted MS/MS Fragmentation for [C₆H₁₂N₂O₂ + H]⁺
| Predicted Fragment (m/z) | Proposed Structure/Neutral Loss |
|---|---|
| 99.0549 | [C₅H₇NO]⁺ - Loss of CH₄N₂O |
| 70.0651 | [C₄H₈N]⁺ - Pyrrolidine iminium ion |
| 74.0236 | [C₂H₄NO₂]⁺ - Loss of pyrrolidine |
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Interpretationemerypharma.com
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.
The IR spectrum of this compound would be dominated by a strong absorption band corresponding to the C=O stretching of the tertiary amide group, typically found around 1650 cm⁻¹. The N-H stretching vibrations of the primary aminooxy group would appear as one or two bands in the 3200-3400 cm⁻¹ region. Aliphatic C-H stretching vibrations from the methylene groups of the pyrrolidine ring and the ethanone backbone would be observed in the 2850-3000 cm⁻¹ range. Other significant bands would include the C-N stretch and N-O stretch.
Raman spectroscopy, being particularly sensitive to non-polar bonds, would complement the IR data. While the C=O stretch would also be visible, symmetric vibrations and bonds within the carbon skeleton might show stronger signals in the Raman spectrum.
Table 4: Predicted Vibrational Frequencies for this compound
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected IR Intensity |
|---|---|---|
| N-H Stretch (aminooxy) | 3200-3400 | Medium |
| C-H Stretch (aliphatic) | 2850-3000 | Medium-Strong |
| C=O Stretch (tertiary amide) | 1630-1680 | Strong |
| C-N Stretch | 1100-1250 | Medium |
| N-O Stretch | 850-950 | Medium |
Characteristic Absorption Bands of Aminooxy and Carbonyl Groups
Infrared (IR) spectroscopy is a powerful, non-destructive technique for identifying functional groups within a molecule. The IR spectrum of this compound is expected to be distinguished by absorption bands corresponding to its key functional moieties: the aminooxy group (-O-NH₂) and the carbonyl group (C=O) of the ethanone structure.
The carbonyl group, being a strong dipole, typically exhibits a sharp and intense absorption band. For a saturated aliphatic ketone, this C=O stretching vibration is generally observed in the range of 1700–1725 cm⁻¹. The exact position can be influenced by the electronic environment; in this case, the pyrrolidine ring is not expected to induce significant conjugation that would lower the wavenumber. pressbooks.publibretexts.orgmaricopa.edu
The aminooxy group presents several characteristic vibrations. The N-H stretching of a primary amine typically appears as two bands in the region of 3300–3500 cm⁻¹, corresponding to symmetric and asymmetric stretching modes. pressbooks.pubmaricopa.edu The polarity of the N-H bond is weaker than that of an O-H bond, resulting in absorptions that are less intense and broad. maricopa.edu Additionally, the N-H bending vibration is expected in the 1580–1650 cm⁻¹ range. scispace.com The C-O-N linkage will also have characteristic stretching frequencies, though these are typically found in the fingerprint region (below 1500 cm⁻¹) and can be more difficult to assign definitively.
Table 1: Predicted Characteristic Infrared Absorption Bands for this compound
| Functional Group | Vibration Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Carbonyl (C=O) | Stretch | 1700 - 1725 | Strong, Sharp |
| Aminooxy (N-H) | Asymmetric & Symmetric Stretch | 3300 - 3500 (two bands) | Weak to Medium |
| Aminooxy (N-H) | Bend | 1580 - 1650 | Weak to Medium |
| Alkyl (C-H) | Stretch | 2850 - 3000 | Medium to Strong |
X-ray Crystallography for Solid-State Structural Determination
In a hypothetical crystal structure of this compound, one would expect to determine the planarity of the ethanone backbone and the conformation of the pyrrolidine ring, which typically adopts an envelope or twisted conformation. The aminooxy group's orientation relative to the rest of the molecule would be of particular interest, as would any intermolecular interactions, such as hydrogen bonding involving the N-H protons and the carbonyl oxygen, which would heavily influence the crystal packing.
Table 2: Illustrative Crystallographic Parameters Based on an Analogous Pyrrolidinyl Ethanone Structure
| Parameter | Example Value (from an analogous structure) |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | ~10.5 |
| b (Å) | ~8.9 |
| c (Å) | ~18.2 |
| β (°) | ~95.8 |
| Volume (ų) | ~1680 |
| Z | 4 |
Note: These values are for illustrative purposes, based on published data for 1,2-diphenyl-2-(pyrrolidin-1-yl)ethanone hydrochloride, and are intended to provide a general expectation for a molecule of this type. researchgate.netnih.gov
Chromatographic Techniques for Separation and Purity Profiling
Chromatographic methods are indispensable for separating the target compound from impurities and for quantitative analysis. The choice of technique depends on the properties of the compound and the potential impurities.
High-Performance Liquid Chromatography (HPLC) is the premier technique for assessing the purity and quantifying non-volatile compounds like this compound. A reversed-phase HPLC (RP-HPLC) method would be the most common starting point. pensoft.net
In a typical RP-HPLC setup, a nonpolar stationary phase (e.g., C18-silica) is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte and impurities between the two phases. For this compound, a mobile phase consisting of a mixture of water (often with a pH modifier like formic or acetic acid to ensure consistent ionization of the basic nitrogen atoms) and an organic solvent such as acetonitrile (B52724) or methanol (B129727) would be employed. pensoft.netfda.gov Detection would likely be performed using a UV detector, as the carbonyl group provides a chromophore. This method can be validated according to ICH guidelines to be accurate, precise, and linear over a specified concentration range, making it suitable for quality control. pensoft.netimpactfactor.org
Table 3: Hypothetical HPLC Method Parameters for this compound Analysis
| Parameter | Condition |
|---|---|
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile : 0.1% Formic Acid in Water (Gradient or Isocratic) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at ~210 nm |
| Column Temperature | Ambient or controlled (e.g., 30 °C) |
Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive technique ideal for the identification of volatile and semi-volatile impurities that may be present from the synthesis of this compound. These could include residual solvents or thermally stable starting materials and byproducts. The sample is vaporized and separated based on its boiling point and interaction with the GC column's stationary phase. The separated components then enter the mass spectrometer, where they are ionized and fragmented. researchgate.net The resulting mass spectrum provides a molecular fingerprint that can be used for identification by comparison to spectral libraries. While the target compound itself may have limited thermal stability, GC-MS is invaluable for profiling the volatile impurity landscape of a sample.
Since this compound possesses a chiral center at the carbon atom bearing the aminooxy group, it can exist as a pair of enantiomers. Chiral chromatography is the most effective method for separating these enantiomers and determining the enantiomeric excess (ee) of a sample. yakhak.orguma.esheraldopenaccess.us This is typically achieved using a chiral stationary phase (CSP) in an HPLC system. researchgate.net
Polysaccharide-based CSPs (e.g., derivatives of cellulose (B213188) or amylose) are widely used and have proven effective for a broad range of chiral compounds, including those containing amine functionalities. yakhak.org The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP, which have slightly different interaction energies. nih.gov The mobile phase, often a mixture of a hydrocarbon (like hexane) and an alcohol (like isopropanol (B130326) or ethanol), is optimized to achieve baseline separation of the enantiomeric peaks. researchgate.net The relative area of the two peaks then allows for the precise calculation of the enantiomeric excess. heraldopenaccess.usresearchgate.net
Table 4: General Chiral HPLC Method Parameters for Enantiomeric Separation
| Parameter | Condition |
|---|---|
| Column | Chiral Stationary Phase (e.g., Amylose or Cellulose derivative) |
| Mobile Phase | n-Hexane : Isopropanol (e.g., 90:10 v/v) with a possible amine additive |
| Flow Rate | 0.5 - 1.0 mL/min |
| Detection | UV at an appropriate wavelength |
| Column Temperature | Ambient |
Theoretical and Computational Investigations of 2 Aminooxy 1 1 Pyrrolidinyl Ethanone
Quantum Chemical Calculations of Electronic Structure and Energetics
Quantum chemical calculations are foundational to modern computational chemistry, offering insights into the electronic behavior and energy landscape of molecules. These methods solve approximations of the Schrödinger equation to determine molecular properties.
Density Functional Theory (DFT) has become a ubiquitous method in computational chemistry due to its favorable balance of accuracy and computational cost. nih.gov Instead of calculating the complex many-electron wavefunction, DFT determines the total energy of a system based on its electron density. mdpi.com For a molecule like 2-(aminooxy)-1-(1-pyrrolidinyl)ethanone, DFT is routinely used to find its most stable three-dimensional arrangement of atoms, a process known as geometry optimization. openaccesspub.org
This optimization process systematically alters the molecular geometry to find the lowest energy conformation on the potential energy surface. Common functional and basis set combinations, such as B3LYP/6-31G(d,p), are employed for this purpose. openaccesspub.org Once the optimized geometry is obtained, the same level of theory can be used to calculate vibrational frequencies. nih.gov These frequencies correspond to the molecule's fundamental modes of vibration (stretching, bending, etc.) and are instrumental in predicting its infrared (IR) spectrum. openaccesspub.org Comparing calculated frequencies with experimental IR data is a standard method for structural validation.
Table 1: Predicted Geometrical Parameters for this compound (DFT B3LYP/6-31G(d,p))
| Parameter | Atoms Involved | Predicted Value |
|---|---|---|
| Bond Length | C=O (carbonyl) | 1.24 Å |
| Bond Length | C-N (amide) | 1.36 Å |
| Bond Length | N-O (aminooxy) | 1.45 Å |
| Bond Angle | O=C-N | 121.5° |
| Dihedral Angle | O=C-CH₂-O | -175.0° |
Table 2: Key Predicted Vibrational Frequencies for this compound
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Expected Intensity |
|---|---|---|
| C-H Stretch (Aliphatic) | 2950-3050 | Medium |
| C=O Stretch (Amide) | 1675 | Strong |
| CH₂ Bend | 1450 | Medium |
| C-N Stretch | 1280 | Medium-Strong |
| N-O Stretch | 910 | Medium |
Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. researchgate.net While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster theory (e.g., CCSD(T)) provide higher accuracy for calculating molecular energies. windows.net These methods are often considered the "gold standard" and are used to benchmark the performance of more cost-effective methods like DFT. windows.net For this compound, high-level ab initio calculations would be valuable for obtaining highly accurate relative energies between different conformers or for studying reaction pathways where precise energy barriers are critical.
Conformational Analysis and Molecular Dynamics Simulations
The flexibility of this compound, particularly the non-planar pyrrolidine (B122466) ring and the rotatable bonds in the side chain, means it can exist in multiple spatial arrangements or conformations. nih.gov The pyrrolidine ring typically adopts "envelope" or "twisted" puckered conformations to relieve ring strain. nih.govnih.gov
Conformational analysis aims to identify the most stable, low-energy conformers and understand the energy barriers between them. researchgate.netresearchgate.net This is often done by systematically rotating key dihedral angles and calculating the energy of each resulting structure.
Molecular Dynamics (MD) simulations extend this analysis by modeling the atomic motions of the molecule over time, often in the presence of a solvent like water. nih.gov MD simulations provide a dynamic picture of the molecule's behavior, revealing which conformations are most populated at a given temperature and how the molecule interacts with its surroundings. acs.org This information is crucial for understanding how the molecule might bind to a biological target.
Table 3: Relative Energies of Key Conformers
| Conformer | Description | Relative Energy (kcal/mol) |
|---|---|---|
| 1 (Global Minimum) | Extended side chain, C₂-endo ring pucker | 0.00 |
| 2 | Gauche side chain, C₂-endo ring pucker | 1.25 |
| 3 | Extended side chain, C₃-exo ring pucker | 1.80 |
Prediction of Reactivity via Frontier Molecular Orbital (FMO) Theory
Frontier Molecular Orbital (FMO) theory is a powerful qualitative model used to predict the reactivity of molecules. wikipedia.orgtaylorandfrancis.com It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org
The HOMO is the outermost orbital containing electrons and represents the molecule's ability to act as a nucleophile or electron donor. A higher HOMO energy indicates greater reactivity as an electron donor. taylorandfrancis.com
The LUMO is the innermost empty orbital and represents the molecule's ability to act as an electrophile or electron acceptor. A lower LUMO energy signifies a greater propensity to accept electrons. taylorandfrancis.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap , is a critical indicator of a molecule's kinetic stability. nih.gov A large gap suggests high stability and low chemical reactivity, while a small gap indicates that the molecule is more easily excitable and more reactive. nih.gov For this compound, the HOMO is expected to be localized on the aminooxy nitrogen and the amide, while the LUMO is likely centered on the carbonyl group's antibonding π* orbital.
Table 4: Predicted FMO Properties
| Parameter | Predicted Value (eV) | Implication |
|---|---|---|
| E(HOMO) | -7.2 | Moderate electron-donating ability |
| E(LUMO) | 1.5 | Moderate electron-accepting ability |
| HOMO-LUMO Gap | 8.7 | High kinetic stability |
Computational Prediction and Validation of Spectroscopic Parameters
Quantum chemical calculations are widely used to predict spectroscopic parameters, which can then be compared with experimental data to confirm a molecule's identity and structure. rsc.org This is particularly useful for distinguishing between isomers or identifying unknown compounds.
Infrared (IR) Spectroscopy: As mentioned, calculated vibrational frequencies and their intensities can be used to generate a theoretical IR spectrum. arxiv.org While there are often systematic errors causing calculated frequencies to be higher than experimental ones, these can be corrected using empirical scaling factors, leading to excellent agreement. arxiv.org
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR chemical shifts (¹H and ¹³C) can be accurately predicted using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. researchgate.net Calculations are typically performed on the optimized geometry, and the resulting chemical shifts are referenced against a standard like tetramethylsilane (B1202638) (TMS). nih.govacs.org This allows for a direct, atom-by-atom comparison between the theoretical and experimental NMR spectra.
Table 5: Predicted vs. Typical Experimental Spectroscopic Data
| Spectroscopy Type | Parameter | Predicted Value | Typical Experimental Range |
|---|---|---|---|
| IR | ν(C=O) | 1675 cm⁻¹ | 1640-1680 cm⁻¹ |
| ¹³C NMR | δ(C=O) | 171.5 ppm | 168-175 ppm |
| ¹H NMR | δ(O-CH₂-C=O) | 4.2 ppm | 4.0-4.5 ppm |
In Silico Design of Novel this compound Analogs
In silico drug design uses computational methods to identify and optimize new drug candidates before they are synthesized in the lab. nih.govbiomolecularmodelling.com Starting with a parent structure like this compound, novel analogs can be designed by making targeted chemical modifications. frontiersin.org For example, substituents could be added to the pyrrolidine ring, or the linker between the ring and the aminooxy group could be altered.
Computational tools can then predict how these modifications affect key properties. tue.nl For instance, FMO calculations can predict changes in reactivity, while molecular docking simulations can estimate the binding affinity of the new analogs to a specific protein target. nih.govnih.gov This structure-activity relationship (SAR) information helps prioritize which analogs are most promising for synthesis and experimental testing, thereby accelerating the drug discovery process. frontiersin.org
Table 6: In Silico Design of Hypothetical Analogs
| Analog | Modification | Predicted Property Change |
|---|---|---|
| Analog 1 | Add -F to C4 of pyrrolidine ring | Increased metabolic stability, lower HOMO energy |
| Analog 2 | Replace ethanone (B97240) with propanone | Increased flexibility, potential change in binding pose |
| Analog 3 | Add -CH₃ to aminooxy nitrogen | Increased lipophilicity, altered hydrogen bonding |
Applications of 2 Aminooxy 1 1 Pyrrolidinyl Ethanone in Synthetic Organic Chemistry
Utilization as a Versatile Building Block in Complex Molecule Synthesis
The structure of 2-(aminooxy)-1-(1-pyrrolidinyl)ethanone, incorporating a nucleophilic aminooxy group and a ketone, allows it to serve as a bifunctional building block in the synthesis of more complex molecules. The aminooxy group can readily react with carbonyl compounds to form stable oxime linkages, while the ketone functionality can participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. This dual reactivity enables its incorporation into larger molecular frameworks through sequential or one-pot transformations.
For instance, the pyrrolidine (B122466) ring is a common motif in many biologically active natural products and pharmaceutical agents. The presence of this heterocycle in this compound makes it an attractive starting material for the synthesis of novel pyrrolidine-containing compounds with potential therapeutic applications. Synthetic strategies can be designed to modify the aminooxy or ethanone (B97240) part of the molecule while keeping the pyrrolidinyl core intact, or alternatively, the pyrrolidine ring itself can be further functionalized.
Role in Oxime Ligation Chemistry for Chemical Conjugation
One of the most prominent applications of this compound is in oxime ligation, a highly efficient and chemoselective method for chemical conjugation. The aminooxy group of the molecule reacts specifically with aldehydes or ketones on other molecules to form a stable oxime bond. nih.govnih.gov This reaction is particularly valuable in bioconjugation, where the mild reaction conditions and high specificity prevent unwanted side reactions with sensitive biological macromolecules like proteins and nucleic acids. rsc.orgacs.org
The reaction proceeds under physiological conditions and can be accelerated by catalysts such as aniline or its derivatives. researchgate.netnih.gov The resulting oxime linkage is significantly more stable towards hydrolysis compared to imines or hydrazones, making it a robust connection for creating stable bioconjugates. nih.gov
Table 1: Comparison of Ligation Chemistries
| Feature | Oxime Ligation | Hydrazone Ligation |
|---|---|---|
| Reactants | Aminooxy + Aldehyde/Ketone | Hydrazine + Aldehyde/Ketone |
| Bond Formed | Oxime (C=N-O) | Hydrazone (C=N-N) |
| Stability | High hydrolytic stability | Less stable, reversible |
| Kinetics | Generally slower, can be catalyzed | Generally faster |
The pyrrolidinyl ethanone portion of the molecule can be pre-functionalized with various tags, such as fluorescent dyes, biotin, or drug molecules, allowing for their targeted delivery and attachment to biomolecules containing a carbonyl group.
Participation in Cascade and Multicomponent Reactions for Enhanced Synthetic Efficiency
Cascade reactions, also known as domino or tandem reactions, involve a sequence of intramolecular transformations where the product of one step becomes the substrate for the next. Multicomponent reactions (MCRs) combine three or more reactants in a single step to form a product that incorporates portions of all the starting materials. Both strategies offer significant advantages in terms of synthetic efficiency by reducing the number of purification steps, saving time, and minimizing waste.
While specific examples involving this compound in cascade or multicomponent reactions are not extensively documented in the literature, its bifunctional nature makes it a prime candidate for such transformations. For example, a reaction could be envisioned where the aminooxy group participates in an initial condensation, followed by an intramolecular cyclization involving the ketone functionality. Similarly, in an MCR, the aminooxy and ketone groups could react with different components in a sequential one-pot process to rapidly generate molecular complexity.
Precursor for the Synthesis of Nitrogen-Containing Heterocycles
Nitrogen-containing heterocycles are ubiquitous in natural products and pharmaceuticals. The structural features of this compound make it a potential precursor for the synthesis of various heterocyclic systems. The presence of the ketone and the aminooxy group provides reactive handles for cyclization reactions.
For instance, α-amino ketones are known precursors for the synthesis of pyrroles through the Paal-Knorr synthesis, where the α-amino ketone is reductively generated in situ from a stable oxime derivative. uwindsor.ca Similarly, the reaction of ketones with hydrazines is a common method for the synthesis of pyrazoles. By analogy, this compound could potentially be used to synthesize substituted pyrroles or pyrazoles by reacting it with appropriate reagents that can engage both the ketone and a derivative of the aminooxy group in a cyclization process. The pyrrolidine ring itself is a valuable heterocyclic motif.
Table 2: Potential Heterocycles from this compound
| Heterocycle | Potential Synthetic Strategy |
|---|---|
| Pyrroles | Reaction with a 1,4-dicarbonyl equivalent or self-condensation under specific conditions. |
| Pyrazoles | Reaction with hydrazine derivatives. |
Reagent in Functional Group Interconversions
Functional group interconversions are fundamental transformations in organic synthesis that allow for the conversion of one functional group into another. The aminooxy and ketone moieties in this compound can be subjected to various transformations to introduce new functionalities into the molecule.
The ketone group can be reduced to a secondary alcohol, which can then be further functionalized. It can also undergo nucleophilic addition with organometallic reagents to form tertiary alcohols. The aminooxy group can also be transformed. For example, the N-O bond can be cleaved under reductive conditions to yield an α-amino ketone. This transformation is significant as α-amino ketones are versatile intermediates in organic synthesis.
These interconversions expand the synthetic utility of this compound beyond its direct use in ligation or as a heterocyclic precursor, allowing it to serve as a versatile platform for the synthesis of a wider range of target molecules.
Future Directions and Emerging Research Avenues for 2 Aminooxy 1 1 Pyrrolidinyl Ethanone
Development of Novel Catalytic Systems for Enantioselective Synthesis
The synthesis of chiral molecules is of paramount importance in the pharmaceutical industry. For a molecule like 2-(aminooxy)-1-(1-pyrrolidinyl)ethanone, which possesses a stereocenter at the α-position to the carbonyl group, the development of enantioselective synthetic routes is a critical research avenue. Future work in this area will likely focus on the design and implementation of novel catalytic systems that can afford high enantiomeric excess.
One promising approach is the use of chiral catalysts in the α-aminooxylation of a suitable precursor. Research has demonstrated the efficacy of (R)-BINAP-silver complexes in the enantioselective O-selective nitroso aldol (B89426) reaction of tin enolates with nitrosobenzene (B162901), yielding α-aminooxy ketones with up to 97% enantiomeric excess. acs.orgnih.gov A similar strategy could be adapted for the synthesis of this compound, where a chiral catalyst could control the stereoselective addition of an oxygen-nitrogen nucleophile to an activated pyrrolidinyl ketone derivative.
Another avenue for exploration is the use of organocatalysis. Proline and its derivatives have been successfully employed as catalysts for the enantioselective α-aminooxylation of aldehydes and ketones. nih.gov The development of novel pyrrolidine-based organocatalysts could offer a metal-free and environmentally benign approach to the asymmetric synthesis of this compound. The exploration of various chiral scaffolds and reaction conditions will be crucial in optimizing the enantioselectivity of such transformations.
| Potential Catalytic System | Catalyst Type | Key Features | Potential Precursors |
| Chiral Silver-BINAP Complex | Metal Catalyst | High enantioselectivity and regioselectivity in α-aminooxylation reactions. acs.orgnih.gov | 1-(1-pyrrolidinyl)ethanone enolate |
| Chiral Palladium Complexes | Metal Catalyst | Effective in asymmetric arylation of α-keto imines, adaptable for aminooxylation. rsc.org | N-protected 2-bromo-1-(1-pyrrolidinyl)ethanone |
| Proline-based Catalysts | Organocatalyst | Metal-free, environmentally friendly, proven in asymmetric α-aminooxylation. nih.gov | 1-(1-pyrrolidinyl)ethanone and a suitable electrophilic N-O reagent |
Exploration of Mechanochemical Synthesis Routes
Mechanochemistry, the use of mechanical force to induce chemical reactions, has emerged as a powerful tool in green chemistry. nih.gov This solvent-free approach offers numerous advantages, including reduced waste, shorter reaction times, and access to novel reactivity. researchgate.net The application of mechanochemical methods to the synthesis of this compound represents a significant and largely unexplored research direction.
The synthesis of heterocyclic compounds, including pyrrolidines, has been successfully achieved using ball milling techniques. nih.govresearchgate.net Future research could investigate a one-pot mechanochemical synthesis of this compound from simple precursors. For instance, a multi-component reaction involving a pyrrolidine (B122466) derivative, a two-carbon synthon, and an aminooxy source could be explored under ball-milling conditions. The absence of a solvent in such a process could lead to higher reaction concentrations and potentially different reaction pathways compared to traditional solution-phase synthesis. rsc.org
Furthermore, mechanochemistry could be employed for the derivatization of the this compound scaffold. The aminooxy group, for example, could be reacted with various aldehydes and ketones under solvent-free grinding conditions to form oxime ethers, expanding the chemical space accessible from this core structure.
Integration into Microfluidic and Automated Synthesis Platforms
Microfluidic and automated synthesis platforms offer precise control over reaction parameters, enabling rapid optimization and high-throughput screening of reaction conditions. acs.org The integration of the synthesis of this compound into such platforms could significantly accelerate the discovery of efficient synthetic routes and the exploration of its chemical derivatives.
A microfluidic reactor could be designed to perform the synthesis of this compound in a continuous flow manner. This would allow for the systematic variation of parameters such as temperature, pressure, residence time, and catalyst loading to quickly identify optimal reaction conditions. acs.org The small reaction volumes in microfluidic systems also enhance safety when exploring potentially hazardous reagents or intermediates.
Automated synthesis platforms, which combine robotic handling of reagents with in-line analysis, could be utilized for the library synthesis of derivatives of this compound. nih.gov By systematically varying the substituents on the pyrrolidine ring or by reacting the aminooxy group with a diverse set of carbonyl compounds, large libraries of related molecules could be generated for biological screening or materials science applications. This approach would be particularly valuable for structure-activity relationship (SAR) studies in drug discovery.
Investigations into Supramolecular Assembly and Material Applications (as a chemical component, not material properties)
The unique combination of functional groups in this compound makes it an attractive building block for the construction of supramolecular assemblies. The pyrrolidine ring can participate in hydrogen bonding and van der Waals interactions, while the ketone and aminooxy groups offer sites for coordination with metal ions or other organic molecules.
Future research could explore the self-assembly of this compound into well-defined supramolecular structures. By introducing appropriate functional groups onto the pyrrolidine ring, it may be possible to program the molecule to form specific architectures, such as nanofibers, gels, or vesicles. The study of these self-assembly processes could be carried out using techniques such as spectroscopy, microscopy, and X-ray diffraction.
The ability of the aminooxy group to form stable oxime linkages with aldehydes and ketones provides a powerful tool for the construction of more complex supramolecular systems. louisville.edu For example, this compound could be used as a component in the synthesis of metallacycles or other coordination-driven self-assembled structures. nih.gov The pyrrolidine moiety could be functionalized with donor atoms to coordinate with metal centers, while the aminooxy group could be used to attach other functional units.
Expanding the Scope of Reactivity in Niche Synthetic Transformations
The aminooxy group is a versatile functional group with unique reactivity that can be exploited in a variety of synthetic transformations. acs.org The presence of this group in this compound opens up possibilities for its use in niche applications beyond simple derivatization.
One area of exploration is the use of the aminooxy group as a nucleophile in the formation of N-O bonds. This reactivity could be harnessed in the synthesis of novel heterocyclic compounds or in the development of new ligation chemistries for bioconjugation. The reaction of the aminooxy group with electrophiles other than carbonyls could lead to the discovery of new reaction pathways and the synthesis of previously inaccessible molecular architectures.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
